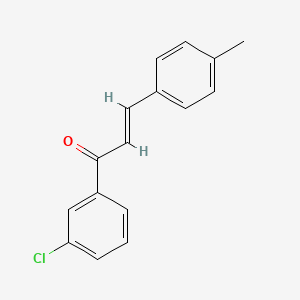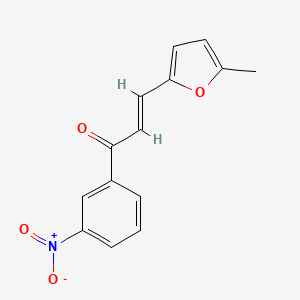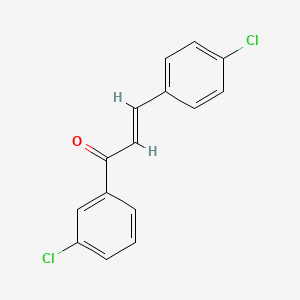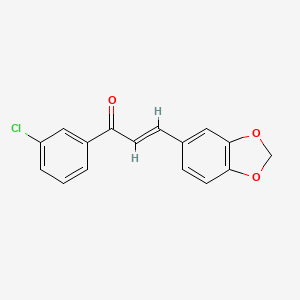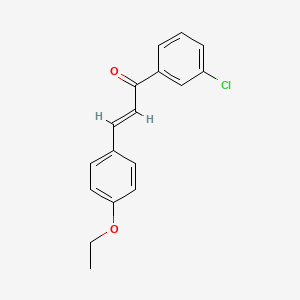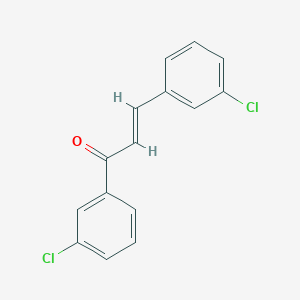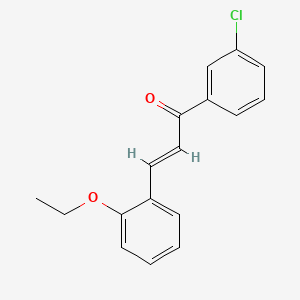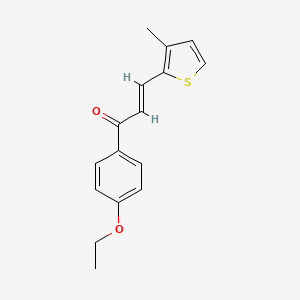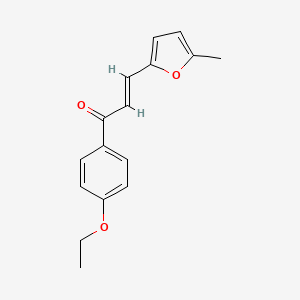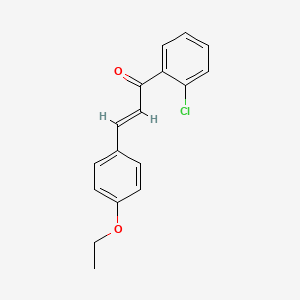
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 2CFPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of a class of compounds known as arylalkenyl chloro-fluoro-phenyls, which are characterized by their unique structure and properties. 2CFPC has been studied for its ability to act as an inhibitor of various enzymes, as well as its potential use in drug design and development.
科学研究应用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in drug metabolism. This makes it a potential target for drug design and development. Additionally, it has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid-beta peptide, which is associated with the disease.
作用机制
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and block its activity. Additionally, it is believed that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one may act as an antioxidant, which could explain its potential use in cancer research.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not fully understood. However, it has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition could lead to changes in the metabolism of drugs, which could have implications for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could have implications for cancer research.
实验室实验的优点和局限性
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to act as an inhibitor of various enzymes, which could be useful for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could be useful for cancer research. However, it has some limitations as well. For example, the exact mechanism of action is not fully understood, and its effects on humans are not well-studied.
未来方向
There are numerous possible future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action and its effects on humans. Additionally, further research could be done to explore its potential applications in drug design and development, as well as its potential use in cancer research. Furthermore, research could be done to explore its potential use in the treatment of Alzheimer’s disease, as well as its potential use in other medical fields. Finally, research could be done to explore its potential use in other scientific fields, such as materials science and biotechnology.
合成方法
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one can be synthesized in a few different ways. One method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of an acid catalyst. This reaction yields the desired product in high yield. Another method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of a base catalyst. This reaction yields the desired product in moderate yields.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPOPCYXGORCX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

